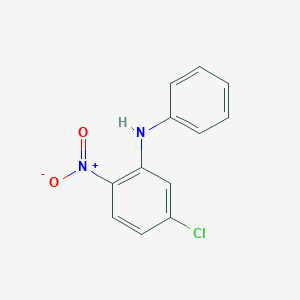

5-Chloro-2-nitrodiphenylamine

Description

Properties

IUPAC Name |

5-chloro-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHZBVGKMTUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180448 | |

| Record name | 5-Chloro-2-nitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25781-92-4 | |

| Record name | 5-Chloro-2-nitro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25781-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025781924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITRODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A4C9X958N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloro-2-nitrodiphenylamine: Mechanistic Insights into Regioselective Nitration

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

5-Chloro-2-nitrodiphenylamine is a valuable chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its synthesis presents a classic challenge in aromatic chemistry: achieving precise regiochemical control during electrophilic substitution on a multi-substituted aromatic system. A direct nitration of a simple diphenylamine precursor is often inefficient, leading to isomeric mixtures. This guide details a robust and controlled multi-step synthetic strategy that hinges on the use of a protecting group to direct the key nitration step. We will provide an in-depth examination of the core reaction mechanism—the electrophilic aromatic substitution (EAS) nitration of an N-acetylated precursor—elucidating the chemical principles that ensure the formation of the desired 5-chloro-2-nitro substitution pattern. The protocols and mechanistic discussions herein are designed to provide researchers with both the practical steps and the theoretical understanding required for successful synthesis.

The Synthetic Challenge: Achieving Regioselectivity

The synthesis of specifically substituted aromatic compounds requires a nuanced understanding of directing group effects in electrophilic aromatic substitution. In the case of 5-Chloro-2-nitrodiphenylamine, the target molecule has a nitro group and a chlorine atom positioned ortho and para, respectively, to a central amine bridge on the same phenyl ring.

Attempting a direct, single-step nitration on a precursor like 4-chlorodiphenylamine is synthetically challenging. The secondary amine bridge (-NH-) is a powerful activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho, para-directing group. The amine's activating influence strongly favors nitration on the unsubstituted phenyl ring, which is more electron-rich than the chloro-substituted ring. This would lead primarily to undesired isomers, such as 4-chloro-2'-nitrodiphenylamine, rather than the target compound.

To overcome this, a more strategic approach is required. The most reliable method involves temporarily modifying the powerful amine group to moderate its influence and ensure the reaction occurs with the desired regioselectivity. This is achieved by converting the amine of a simpler precursor, 4-chloroaniline, into an acetamide. This N-acetyl group is still an ortho, para-director but is less activating than a free amine, which allows for a clean, high-yield nitration at the desired position ortho to the amide.

The overall, validated pathway can be summarized as follows:

-

Acylation (Protection): Conversion of 4-chloroaniline to N-(4-chlorophenyl)acetamide.

-

Nitration: Regioselective nitration of the acetylated intermediate to yield N-(4-chloro-2-nitrophenyl)acetamide.

-

Hydrolysis (Deprotection): Removal of the acetyl group to produce 4-chloro-2-nitroaniline.

-

N-Arylation: Coupling of 4-chloro-2-nitroaniline with a phenyl source to form the final 5-Chloro-2-nitrodiphenylamine.

This guide will focus in extensive detail on Step 2, the nitration reaction, as it represents the core mechanistic principle and the key to establishing the molecule's final substitution pattern.

The Core Mechanism: Nitration of N-(4-chlorophenyl)acetamide

The nitration of N-(4-chlorophenyl)acetamide is a classic example of electrophilic aromatic substitution (EAS). The success of this step relies on the generation of a potent electrophile and the directing effects of the substituents on the aromatic ring.

Causality Behind Experimental Choices (The "Why")

-

Amine Protection: The conversion of the amine in 4-chloroaniline to an acetamide (-NHCOCH₃) is critical. The free amine is so strongly activating that it can be oxidized by the nitric acid/sulfuric acid mixture, and its high reactivity can lead to multiple nitrations. The acetamido group moderates this reactivity, protecting the functional group and allowing for a single, controlled nitration.[2][3]

-

Directing Group Analysis: In the N-(4-chlorophenyl)acetamide intermediate, two substituents dictate the position of the incoming nitro group:

-

Acetamido Group (-NHCOCH₃): An activating, ortho, para-director.

-

Chloro Group (-Cl): A deactivating, ortho, para-director. The powerful activating and directing influence of the acetamido group dominates the weaker, deactivating chloro group. Therefore, the incoming electrophile is directed to the positions ortho to the acetamido group. Of the two ortho positions (C2 and C6), the C2 position is electronically favored and leads to the desired product, N-(4-chloro-2-nitrophenyl)acetamide.

-

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[4][5]

The Three-Step Mechanism of Electrophilic Nitration

The reaction proceeds via a well-established three-step mechanism.

Step A: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This creates a good leaving group (water), which departs to form the linear and highly electrophilic nitronium ion (NO₂⁺).[5][6][7]

Step B: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the N-(4-chlorophenyl)acetamide ring acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitronium ion. This is the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[5] The attack occurs at the C2 position, forming a resonance-stabilized carbocation intermediate known as the arenium ion, or sigma complex.

Step C: Rearomatization A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom that bears the new nitro group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, N-(4-chloro-2-nitrophenyl)acetamide. This step is fast and energetically favorable.[6][7]

Diagram: Mechanism of Nitration

Caption: The three-stage mechanism for nitrating the protected aniline precursor.

Self-Validating Experimental Protocol

This protocol describes the nitration of N-(4-chlorophenyl)acetamide. All operations involving concentrated acids must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-(4-chlorophenyl)acetamide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice and Deionized Water

-

Standard laboratory glassware, magnetic stirrer, and a cooling bath (ice-salt).

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-chlorophenyl)acetamide in concentrated sulfuric acid. Perform this addition slowly and with cooling, as the dissolution is exothermic. Cool the resulting solution to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to a portion of concentrated sulfuric acid. This mixing is highly exothermic and must be done in an ice bath to maintain a low temperature.

-

Nitration Reaction: Cool the nitrating mixture to 0 °C. Add the cold nitrating mixture dropwise to the stirred solution of the acetamide from Step 1. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and cause the solid product, N-(4-chloro-2-nitrophenyl)acetamide, to precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Diagram: Experimental Workflow

Caption: A streamlined workflow for the regioselective nitration step.

| Parameter | Specification | Rationale |

| Reactants | N-(4-chlorophenyl)acetamide, HNO₃, H₂SO₄ | Acylated substrate for regiocontrol; mixed acid for electrophile generation. |

| Temperature | 0 - 10 °C | Critical for controlling the exothermic reaction, preventing side reactions (e.g., di-nitration), and ensuring safety.[4] |

| Solvent | Concentrated H₂SO₄ | Serves as both the solvent and the catalyst for generating the nitronium ion. |

| Work-up | Quenching on ice-water | Safely stops the reaction and precipitates the less soluble organic product from the highly polar acid mixture. |

Subsequent Transformations to Final Product

Following the successful nitration, two key steps remain to arrive at the final product:

-

Hydrolysis: The N-(4-chloro-2-nitrophenyl)acetamide is subjected to either acidic or basic hydrolysis to cleave the amide bond, removing the acetyl protecting group and yielding 4-chloro-2-nitroaniline .[8]

-

N-Arylation: The final C-N bond to form the diphenylamine structure is typically created through a metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination. This involves reacting 4-chloro-2-nitroaniline with a phenyl source, like bromobenzene, in the presence of a suitable catalyst system.

Conclusion

The synthesis of 5-Chloro-2-nitrodiphenylamine is a prime example of strategic organic synthesis, where direct functionalization is eschewed in favor of a controlled, multi-step pathway. The critical step—the nitration of an N-acetylated precursor—demonstrates the power of using protecting groups to moderate reactivity and enforce specific regiochemical outcomes. By understanding the underlying principles of electrophilic aromatic substitution, including the generation of the nitronium ion and the directing effects of substituents, researchers can reliably produce this valuable intermediate with high purity and yield. The self-validating protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

References

-

Journal of the Chemical Society (Resumed). Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole. [Link]

-

ResearchGate. Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

SynZeal. 5-Chloro-2-Nitrodiphenylamine | 25781-92-4. [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

- Google Patents.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

YouTube. Electrophilic Aromatic Substitution Reaction in Organic Chemistry. [Link]

-

YouTube. Electrophilic Aromatic Substitution: Nitration. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Papyon. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. [Link]

Sources

- 1. Buy 5-Chloro-2-nitrodiphenylamine | 25781-92-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. jcbsc.org [jcbsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-nitrodiphenylamine

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-nitrodiphenylamine (CAS No. 25781-92-4), a key intermediate in the synthesis of pharmaceuticals, such as the anti-epileptic drug Clobazam, and various dyes.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, impurity profiling, and regulatory compliance in drug development and manufacturing.[1] This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

5-Chloro-2-nitrodiphenylamine (C₁₂H₉ClN₂O₂) is an organic compound with a molecular weight of approximately 248.67 g/mol .[3][4] Its structure, featuring two aromatic rings linked by a secondary amine, with a chloro and a nitro group on one of the rings, gives rise to a distinct spectroscopic fingerprint. The following sections will explore the data derived from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing insights into the molecule's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-2-nitrodiphenylamine, both ¹H and ¹³C NMR are employed to confirm the substitution patterns on the aromatic rings and the overall structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of 5-Chloro-2-nitrodiphenylamine typically resonate in the downfield region of the spectrum, generally between δ 7.2 and 8.5 ppm when dissolved in DMSO-d₆, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro group.[5] The N-H proton of the secondary amine is also expected in this region and may appear as a broad singlet.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Expected Range | ||||

| 9.5 - 10.0 | br s | - | 1H | N-H |

| 8.1 - 8.3 | d | ~2.5 | 1H | H-6 |

| 7.3 - 7.5 | dd | ~8.8, 2.5 | 1H | H-4 |

| 7.2 - 7.4 | m | - | 5H | Phenyl group protons |

| 6.9 - 7.1 | d | ~8.8 | 1H | H-3 |

Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum for 5-Chloro-2-nitrodiphenylamine would be expected to show 12 distinct signals in the aromatic region, corresponding to the 12 carbon atoms of the two phenyl rings. The carbon bearing the nitro group (C-2) and the carbons attached to the nitrogen and chlorine atoms would be significantly influenced by these substituents.

Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| Expected Range | |

| 145.0 - 148.0 | C-2 |

| 138.0 - 141.0 | C-1' |

| 135.0 - 137.0 | C-1 |

| 128.0 - 130.0 | Phenyl C-H |

| 125.0 - 127.0 | Phenyl C-H |

| 123.0 - 125.0 | C-5 |

| 121.0 - 123.0 | Phenyl C-H |

| 118.0 - 120.0 | C-6 |

| 116.0 - 118.0 | C-4 |

| 114.0 - 116.0 | C-3 |

Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

Experimental Protocol for NMR Analysis

A standardized protocol for NMR analysis ensures data reproducibility and quality.

Sample Preparation and Data Acquisition Workflow:

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-2-nitrodiphenylamine is characterized by absorption bands corresponding to the N-H group, the aromatic rings, the nitro group, and the carbon-chlorine bond.[6]

Key IR Absorption Bands:

The analysis of the infrared spectrum reveals characteristic absorption patterns consistent with the presence of both nitro and aromatic amine functional groups.[6]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3450 | N-H stretch | Secondary amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1500 - 1550 | N-O asymmetric stretch | Nitro group |

| 1330 - 1370 | N-O symmetric stretch | Nitro group |

| 1250 - 1340 | C-N stretch | Aromatic amine |

| 700 - 800 | C-Cl stretch | Aryl halide |

Note: This data is based on typical IR absorption ranges for the respective functional groups.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid samples.

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

-

Background Spectrum: Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 5-Chloro-2-nitrodiphenylamine powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction.

-

Cleaning: Clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For 5-Chloro-2-nitrodiphenylamine, with a molecular formula of C₁₂H₉ClN₂O₂, the expected monoisotopic mass is approximately 248.035 Da.[7] In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecule, [M+H]⁺, at an m/z of approximately 249.043. The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (containing the ³⁷Cl isotope) will have an intensity of about one-third of the M peak (containing the ³⁵Cl isotope).

Fragmentation Pattern

Plausible Fragmentation Pathway:

Caption: A plausible fragmentation pathway for 5-Chloro-2-nitrodiphenylamine in mass spectrometry.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of pharmaceutical compounds and impurities.

Step-by-Step LC-MS Protocol:

-

Sample Preparation:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.

-

Conclusion

The comprehensive spectroscopic characterization of 5-Chloro-2-nitrodiphenylamine using NMR, IR, and MS provides a robust framework for its identification and quality assessment. The data presented in this guide, including expected chemical shifts, absorption frequencies, and mass-to-charge ratios, serve as a valuable reference for researchers, scientists, and drug development professionals. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data, ensuring the safety and efficacy of the final pharmaceutical products.

References

-

PubChem. 5-Chloro-2-nitrodiphenylamine. National Center for Biotechnology Information. [Link]

-

NIST. 5-chloro-2-nitrodiphenylamine. NIST Chemistry WebBook. [Link]

-

SynZeal. 5-Chloro-2-Nitrodiphenylamine. [Link]

Sources

- 1. 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-chloro-2-nitrodiphenylamine [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Chloro-2-nitrodiphenylamine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive scientific overview of 5-Chloro-2-nitrodiphenylamine, a key chemical intermediate. Moving beyond a simple data sheet, this guide synthesizes its core physicochemical properties, reactivity, synthesis protocols, and critical applications, with a focus on the causal relationships that govern its behavior and utility in research and development.

Core Chemical Identity

5-Chloro-2-nitrodiphenylamine is a substituted aromatic amine, fundamentally a diphenylamine core modified with electron-withdrawing chloro and nitro groups on one of the phenyl rings.[1] This substitution pattern is critical to its chemical reactivity and its utility as a precursor in multi-step syntheses.

Chemical Structure

The arrangement of the functional groups dictates the molecule's electronic properties and steric hindrance, which are key factors in its reaction kinetics.

Caption: Chemical Structure of 5-Chloro-2-nitrodiphenylamine.

Chemical and Physical Properties

The compound's physical state and solubility are direct consequences of its molecular weight and the polarity imparted by the nitro and amine groups. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25781-92-4 | [1][2][3][4] |

| IUPAC Name | 5-chloro-2-nitro-N-phenylaniline | [3][4][5] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [2][3][4] |

| Molecular Weight | 248.67 g/mol | [2][6][7] |

| Appearance | Orange to red crystalline powder | [1][7][8][9] |

| Melting Point | 110-116 °C | [6][8][10][11] |

| Boiling Point | 370.4 ± 32.0 °C (Predicted) | [6][8][10] |

| Density | ~1.4 g/cm³ (Estimate) | [6][11] |

| Flash Point | 177.8 °C | [10][11] |

| Solubility | Slightly soluble in chloroform and heated methanol. | [6][11] |

| InChI Key | FPKHZBVGKMTUHB-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[O-] | [2][3] |

Synthesis and Mechanistic Considerations

The most common and industrially viable synthesis route involves the electrophilic aromatic substitution (nitration) of a diphenylamine precursor.[3] Understanding this process is key to controlling yield and purity.

Synthesis Workflow: Nitration of 2-Chlorodiphenylamine

The primary synthesis involves the nitration of 2-chlorodiphenylamine. The choice of a mixed acid system (H₂SO₄ and HNO₃) is critical; sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature must be carefully controlled to prevent over-nitration and side-product formation.

Caption: Synthesis workflow for 5-Chloro-2-nitrodiphenylamine.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chlorodiphenylamine.

-

Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

-

Reaction: Cool the flask containing the starting material to 0-5 °C. Add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: exothermic nitration reactions can easily lead to undesired byproducts if not thermally managed.

-

Quenching: After the addition is complete, allow the mixture to stir for a designated period. Then, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation and Purification: Filter the resulting solid, wash with cold water until the filtrate is neutral, and then with a cold ethanol/water mixture. The product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.

Analytical Characterization

Confirming the identity and purity of synthesized 5-Chloro-2-nitrodiphenylamine is a self-validating step in its production and use. A multi-technique approach is standard.

-

Spectroscopy: Infrared (IR) spectroscopy will show characteristic peaks for N-H stretching, aromatic C-H bonds, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (N-O) group.[3] The NIST/EPA Gas-Phase Infrared Database is an authoritative source for reference spectra.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the correct substitution pattern.[5][12]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (248.67 g/mol ) and can provide fragmentation patterns to further validate the structure.[5][12]

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A sample certificate of analysis often specifies a purity of >90%, with research-grade materials exceeding this.[13]

Applications in Drug Development and Chemical Synthesis

The specific arrangement of functional groups makes 5-Chloro-2-nitrodiphenylamine a valuable intermediate, particularly where sequential reactions are required.

-

Precursor to Clobazam: Its most prominent role is as a key starting material in the synthesis of Clobazam, a 1,5-benzodiazepine used as an anxiolytic and anticonvulsant.[1][14] The nitro group is typically reduced to an amine, which then participates in a cyclization reaction to form the core benzodiazepine structure.

-

Synthesis of Phenylbenzimidazoles: It serves as a reagent in the preparation of various substituted phenylbenzimidazoles, a class of compounds investigated for a range of biological activities.[1][6][7]

-

Hypoxia-Activated Prodrug (HAP) Research: The nitroaromatic moiety is a well-known substrate for bioreduction under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[9] This makes 5-Chloro-2-nitrodiphenylamine and its derivatives interesting candidates for the development of targeted cancer therapies that are selectively activated in the tumor microenvironment.[9]

-

Other Industrial Uses: It has been cited for use as an intermediate for dyes and as a potential stabilizer in the rubber industry.[3]

Safety, Handling, and Storage

Due to its chemical nature as a nitroaromatic amine, proper handling is imperative.

Hazard Identification

The compound is classified with several GHS hazard statements.

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed. | [15] |

| H315 | Causes skin irritation. | [5][15] |

| H319 | Causes serious eye irritation. | [5][15] |

| H335 | May cause respiratory irritation. | [5][15] |

| H412 | Harmful to aquatic life with long lasting effects. | [15] |

Handling and PPE Protocol

A self-validating safety system requires engineering controls and appropriate personal protective equipment (PPE).

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16][17]

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA standards.[17]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[17] If contact occurs, wash the area thoroughly with soap and water.[15][16]

-

Respiratory Protection: If dust levels are high or ventilation is inadequate, a full-face respirator with a particle filter is recommended.[16][17]

-

General Hygiene: Do not eat, drink, or smoke in the handling area.[15] Wash hands thoroughly after handling.[17]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][17] A recommended storage temperature is often room temperature, sealed from moisture.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[17]

-

Stability: The compound is stable under recommended storage conditions. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and hydrogen chloride.[17]

Conclusion

5-Chloro-2-nitrodiphenylamine is more than a simple chemical; it is a strategically designed intermediate whose value lies in the reactivity endowed by its chloro, nitro, and amine functionalities. Its primary importance as a precursor to the antiepileptic drug Clobazam underscores its role in pharmaceutical manufacturing. Furthermore, its inherent chemical properties suggest potential in advanced applications such as hypoxia-activated therapeutics. A thorough understanding of its synthesis, reactivity, and handling protocols, as presented in this guide, is essential for its safe and effective utilization in scientific research and development.

References

-

SynZeal. (n.d.). 5-Chloro-2-Nitrodiphenylamine. Retrieved from [Link]

-

ChemBK. (2024). 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]

-

NIST. (n.d.). 5-chloro-2-nitrodiphenylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Om Multiplex Chem. (n.d.). 5-Chloro-2-Nitrodiphenylamine Manufacturer, Supplier from Jalgaon. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS:25781-92-4 | 5-Chloro-2-nitrodiphenylamine for Sale. Retrieved from [Link]

-

NIST. (n.d.). 5-chloro-2-nitrodiphenylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 25781-92-4 | Product Name : 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-Chloro-2-Nitrodiphenylamine CAS#: 25781-92-4. Retrieved from [Link]

-

Cleanchem. (n.d.). 5-Chloro-2-Nitrodiphenylamine | CAS No: 25781-92-4. Retrieved from [Link]

Sources

- 1. 5-CHLORO-2-NITRODIPHENYLAMINE | 25781-92-4 [chemicalbook.com]

- 2. 5-Chloro-2-Nitrodiphenylamine | 25781-92-4 | SynZeal [synzeal.com]

- 3. Buy 5-Chloro-2-nitrodiphenylamine | 25781-92-4 [smolecule.com]

- 4. 5-chloro-2-nitrodiphenylamine [webbook.nist.gov]

- 5. 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-2-NITRODIPHENYLAMINE CAS#: 25781-92-4 [m.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5-Chloro-2-Nitrodiphenylamine Manufacturer, Supplier from Jalgaon [ommultiplexchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. 5-CHLORO-2-NITRODIPHENYLAMINE(25781-92-4) 13C NMR spectrum [chemicalbook.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. chemwhat.com [chemwhat.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 5-Chloro-2-nitrodiphenylamine via Ullmann Condensation

Abstract

5-Chloro-2-nitrodiphenylamine is a valuable chemical intermediate, recognized for its utility in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1] This guide provides an in-depth technical overview of a robust and widely applicable method for its synthesis: the copper-catalyzed Ullmann condensation. We will explore the core principles of the C-N cross-coupling reaction, detailing the mechanistic rationale behind the choice of reagents and reaction conditions. A comprehensive, step-by-step experimental protocol is provided, supplemented with expert insights into process optimization and troubleshooting. This document is intended to serve as a practical and authoritative resource for chemists engaged in synthetic and medicinal chemistry.

Introduction and Synthetic Strategy

The synthesis of diarylamines is a cornerstone of modern organic chemistry, providing access to scaffolds prevalent in materials science and medicinal chemistry. 5-Chloro-2-nitrodiphenylamine (CAS No. 25781-92-4) is a key building block, for instance, in the preparation of substituted phenylbenzimidazoles.[2] The target molecule is constructed by forming a nitrogen-carbon bond between a 3-chlorophenyl unit and a 2-nitrophenyl unit.

The most direct and classical approach for this transformation is the Ullmann condensation, a copper-promoted reaction between an amine and an aryl halide.[3] This method, first reported by Fritz Ullmann in the early 20th century, has remained a vital tool for constructing C-N bonds, particularly when palladium-catalyzed methods like the Buchwald-Hartwig amination are not suitable or cost-effective.[3][4]

The chosen synthetic route involves the reaction of 3-chloroaniline with an activated aryl halide, 1-chloro-2-nitrobenzene, leveraging the principles of Ullmann-type coupling.

Overall Reaction Scheme:

Core Principles and Mechanism

The Ullmann condensation for diarylamine synthesis is a complex process whose mechanism has been the subject of extensive study.[5] While early theories proposed radical intermediates, this has been largely ruled out.[4] The modern consensus points towards a mechanism involving organocopper intermediates.

Role of Reactants and Reagents

-

Aryl Halide (1-Chloro-2-nitrobenzene): The aryl halide must be "activated" towards nucleophilic attack, especially in classical Ullmann reactions. The presence of the strongly electron-withdrawing nitro (-NO₂) group in the ortho position significantly facilitates the reaction by stabilizing the intermediate species.[3] Aryl iodides and bromides are typically more reactive than chlorides.[3]

-

Amine (3-Chloroaniline): This component acts as the nucleophile, providing the nitrogen atom for the new C-N bond.

-

Copper Catalyst: Copper is essential for facilitating this transformation. It provides an alternative reaction pathway with a lower activation energy. The active catalytic species is generally considered to be a soluble Cu(I) compound, which can be generated in situ from copper metal, Cu(I) salts (e.g., CuI), or the reduction of Cu(II) salts (e.g., CuSO₄).[3]

-

Base (Potassium Carbonate): An inorganic base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrohalic acid (HCl) generated during the reaction, driving the equilibrium towards the product.[6]

-

Solvent: The reaction traditionally requires high temperatures (often exceeding 180-210 °C) and thus employs high-boiling polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.[3]

Proposed Catalytic Cycle

The precise mechanistic pathway can vary based on the specific catalyst, ligands, and substrates. However, a generally accepted cycle for the C-N coupling is illustrated below. The process likely involves the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. While a simple oxidative addition/reductive elimination pathway via a Cu(III) intermediate is debated, it remains a plausible hypothesis, particularly in modern, ligand-assisted systems.[5][7]

Procedure:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloroaniline (10.0 g, 78.4 mmol, 1.0 equiv).

-

Charging Reagents: Add 1-chloro-2-nitrobenzene (13.5 g, 85.7 mmol, 1.1 equiv), anhydrous potassium carbonate (16.2 g, 117.6 mmol, 1.5 equiv), and copper(I) iodide (0.75 g, 3.9 mmol, 0.05 equiv).

-

Solvent Addition: Add anhydrous DMF (100 mL) to the flask.

-

Reaction: Begin stirring and slowly heat the mixture in an oil bath to 160-170 °C. Maintain this temperature under a gentle flow of nitrogen. The reaction mixture will turn dark brown/black.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the copper salts and excess potassium carbonate. Wash the filter cake with toluene (2 x 30 mL).

-

Combine the filtrate and pour it into a separatory funnel containing 500 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash successively with water (2 x 150 mL) and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product, an orange-red solid, can be purified by recrystallization from an ethanol/water mixture.

-

Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization: The final product should be characterized to confirm its identity and purity. The melting point of 5-Chloro-2-nitrodiphenylamine is reported to be 110-114 °C. [2]Further analysis by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Inactive catalyst. 3. Insufficient base. | 1. Ensure the internal reaction temperature reaches at least 160 °C. 2. Use fresh, high-purity CuI. Consider using "activated" copper powder. [3] 3. Ensure K₂CO₃ is anhydrous and finely powdered. |

| Formation of Side Products | 1. Homocoupling of aryl halide. 2. Reaction temperature too high. 3. Oxidation of aniline. | 1. Use a slight excess of the amine. 2. Maintain temperature below 180 °C. 3. Maintain a positive nitrogen atmosphere throughout the reaction. |

| Difficult Purification | 1. Presence of unreacted starting materials. 2. Dark, tarry crude product. | 1. Ensure the reaction goes to completion via TLC monitoring. 2. Perform an activated charcoal treatment on the crude solution before final concentration. Ensure efficient removal of copper salts during work-up. |

Safety and Hazard Considerations

-

Chemical Hazards: Both 3-chloroaniline and 1-chloro-2-nitrobenzene are toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Hazards: The reaction is run at high temperatures. Use a properly secured heating mantle or oil bath with temperature control. Avoid breathing DMF vapors, which are a reproductive toxin.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Conclusion

The Ullmann condensation provides a reliable and scalable method for the synthesis of 5-Chloro-2-nitrodiphenylamine from readily available starting materials. While the reaction requires harsh conditions, a thorough understanding of the underlying principles and careful execution of the experimental protocol can lead to good yields of this important chemical intermediate. Modern advancements in catalysis, including the use of specific ligands, are continually improving the scope and mildness of Ullmann-type reactions, promising even more efficient synthetic routes in the future. [5][8]

References

-

The role of copper in the Ullmann reaction - Mapping Ignorance. (2019-02-07). Available from: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]

-

Ullmann reaction | PPTX - Slideshare. Available from: [Link]

-

Ullmann reaction - Wikipedia. Available from: [Link]

-

Whitwood, A. C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available from: [Link]

-

Bethell, D., et al. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Ullmann condensation - Wikipedia. Available from: [Link]

-

Nursten, H. E. (1955). The mechanism of the ullmann diaryl synthesis. Journal of the Chemical Society (Resumed). Available from: [Link]

-

5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024-03-19). Available from: [Link]

- The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. (CN1182104C).

-

Ullmann Reaction - BYJU'S. Available from: [Link]

-

Ullmann Condensation | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

5-Chloro-2-nitrodiphenylamine - ChemBK. Available from: [Link]

-

2-Nitrodiphenylamine - Wikipedia. Available from: [Link]

-

Cullinane, N. M., et al. (1932). 340. Synthesis of some nitro-derivatives of di-phenylamine. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. Available from: [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022-06-02). UniTo. Available from: [Link]

Sources

- 1. Buy 5-Chloro-2-nitrodiphenylamine | 25781-92-4 [smolecule.com]

- 2. 5-CHLORO-2-NITRODIPHENYLAMINE | 25781-92-4 [chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reduction of 5-Chloro-2-nitrodiphenylamine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: From Precursor to Product – The Strategic Importance of Nitro Group Reduction

In the landscape of pharmaceutical synthesis, the transformation of functional groups is the bedrock of molecular construction. Among these, the reduction of an aromatic nitro group to a primary amine is a pivotal and frequently employed reaction. This conversion is more than a simple structural change; it fundamentally alters the electronic character of the aromatic ring, transforming a strongly deactivating, electron-withdrawing nitro moiety into a powerfully activating, electron-donating amino group.[1][2] This electronic reversal opens up new avenues for subsequent chemical modifications, making it a critical gateway in multi-step synthetic pathways.

This guide focuses on a molecule of significant industrial relevance: 5-Chloro-2-nitrodiphenylamine (CNDA). CNDA is a key starting material in the synthesis of various high-value compounds, most notably the anti-epileptic drug Clobazam.[3][4][5][6] The successful and selective reduction of CNDA to 2-amino-5-chlorodiphenylamine is the lynchpin of this process. The challenge, however, lies in the molecule's inherent functionalities. The presence of a chloro-substituent introduces the risk of hydrodehalogenation—an undesirable side reaction that can plague non-selective reduction methods.

Therefore, the choice of a reducing agent is not a trivial decision based solely on yield. It is a strategic choice dictated by the need for high chemoselectivity, operational safety, scalability, and economic viability. This document provides an in-depth analysis of the primary methodologies for CNDA reduction, grounded in mechanistic principles and practical, field-proven insights. We will dissect the causality behind experimental choices, offering researchers and process chemists the authoritative knowledge needed to select and optimize the ideal reduction strategy for their specific objectives.

Mechanistic Foundations of Aromatic Nitro Group Reduction

The conversion of an aromatic nitro group (Ar-NO₂) to an aromatic amine (Ar-NH₂) is a six-electron reduction.[1][7] While the final product is the amine, the reaction proceeds through a series of well-defined intermediates. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

The most commonly accepted "direct hydrogenation" pathway involves the stepwise two-electron reduction of the nitro group.[7][8]

-

Nitro to Nitroso: The process begins with the reduction of the nitro group to a nitroso intermediate (Ar-N=O).

-

Nitroso to Hydroxylamine: The nitroso group is rapidly reduced further to the corresponding hydroxylamine (Ar-NHOH).[1][9] This step is typically much faster than the initial reduction, meaning the nitroso intermediate is often difficult to detect.[1]

-

Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the stable primary amine product (Ar-NH₂).[9]

Each of these steps can be influenced by the choice of reducing agent, catalyst, solvent, and pH, which collectively determine the reaction's efficiency and selectivity.

Figure 1: General mechanistic pathway for the reduction of aromatic nitro compounds.

Core Reduction Methodologies: A Comparative Analysis

The reduction of 5-Chloro-2-nitrodiphenylamine can be accomplished through several distinct methods. The optimal choice depends on factors such as lab equipment, scale, cost, and the tolerance of other functional groups. We will explore the three most prevalent and reliable approaches.

Catalytic Hydrogenation

This method is one of the most efficient and widely used for nitro group reduction, employing a heterogeneous catalyst and a source of hydrogen.[7]

-

Mechanism of Action: The reaction occurs on the surface of a metal catalyst. Both the nitro compound and hydrogen gas are adsorbed onto the catalyst, where the H-H bond is cleaved, and hydrogen atoms are transferred to the nitro group in a stepwise fashion.[10]

-

Common Reagents:

-

Palladium on Carbon (Pd/C): A highly active and common catalyst for hydrogenation.[11] However, its high activity presents a significant risk of hydrodehalogenation, leading to the cleavage of the C-Cl bond and the formation of undesired byproducts.[12]

-

Platinum on Carbon (Pt/C): Another effective catalyst. Deactivated versions, such as sulfided platinum on carbon, are sometimes used to enhance selectivity and prevent dehalogenation.[13]

-

Raney Nickel (Raney Ni): Often the preferred catalyst for substrates where dehalogenation is a concern, as it is generally less prone to cleaving aryl-halide bonds than palladium.[12]

-

-

Causality Behind Choices: The primary consideration here is chemoselectivity. While Pd/C is highly efficient, its propensity for dehalogenation makes it a risky choice for CNDA. The decision to use Raney Ni or a modified Pt catalyst is a deliberate strategy to preserve the chlorine substituent, which is critical for the final drug structure. The solvent choice (e.g., ethanol, ethyl acetate) is based on the solubility of CNDA and its inertness under hydrogenation conditions.

Metal-Mediated (Dissolving Metal) Reduction

A classical and highly reliable method that utilizes easily oxidized metals in an acidic medium.[2]

-

Mechanism of Action: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.[7]

-

Common Reagents:

-

Iron (Fe) Powder: The most common choice due to its low cost, low toxicity, and excellent chemoselectivity.[12][14] It is highly effective for reducing nitro groups while leaving aryl halides intact.

-

Tin (Sn) or Zinc (Zn): Also effective but are used less frequently than iron due to higher cost and environmental concerns associated with their salts.[2]

-

-

Causality Behind Choices: The choice of iron in an acidic medium like acetic acid or with an additive like ammonium chloride is a robust and scalable solution for CNDA reduction. Acetic acid or ammonium chloride acts as a proton source and helps to activate the iron surface. The primary drawback is the generation of a significant amount of iron oxide sludge, which requires a filtration step and can complicate the workup, especially at a large scale.[15] Despite this, the method's reliability and preservation of the C-Cl bond often make it the preferred industrial method.

Dithionite Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offers a mild and highly selective alternative to the above methods.

-

Mechanism of Action: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous solution, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group to initiate the reduction cascade.

-

Common Reagents: Sodium dithionite (Na₂S₂O₄).

-

Causality Behind Choices: This method is particularly valuable when the substrate is sensitive to either catalytic hydrogenation (e.g., presence of other reducible groups) or strongly acidic conditions.[12] The reaction is typically run in a biphasic system (e.g., an organic solvent and water) and may benefit from a phase-transfer catalyst (PTC) to facilitate the interaction between the aqueous dithionite and the organic-soluble CNDA.[16][17] It is known for its excellent functional group tolerance and is a powerful tool for complex molecule synthesis.[16]

Data Summary: Comparative Analysis of Reduction Methods

The following table provides a high-level comparison of the primary methodologies for the reduction of 5-Chloro-2-nitrodiphenylamine.

| Methodology | Primary Reagent(s) | Typical Conditions | Chemoselectivity (C-Cl Bond) | Key Advantages | Key Limitations |

| Catalytic Hydrogenation | H₂, Raney Ni or Pt/C | Ethanol/Methanol, Room Temp to 60°C, 1-50 bar H₂ | Good with Raney Ni/Pt; Poor with Pd/C[12][13] | High atom economy, clean reaction, reusable catalyst. | Risk of dehalogenation, requires specialized pressure equipment. |

| Metal-Mediated Reduction | Fe Powder, Acetic Acid/NH₄Cl | Ethanol/Water, Reflux | Excellent[12] | Low cost, high reliability, excellent selectivity, simple equipment. | Stoichiometric metal waste (sludge), cumbersome workup.[15] |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Biphasic (e.g., DCM/H₂O), often with PTC | Excellent | Very mild conditions, excellent functional group tolerance.[16] | Can require phase-transfer catalyst, aqueous workup. |

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as validated, representative procedures. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is designed to minimize the risk of dehalogenation.

Figure 2: Experimental workflow for catalytic hydrogenation.

-

Reactor Setup: To a hydrogenation vessel, add 5-Chloro-2-nitrodiphenylamine (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10-15 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (approx. 5-10% by weight, as a 50% slurry in water). The inert atmosphere is critical to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Sealing and Purging: Seal the vessel. Purge the headspace several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-10 bar). Begin vigorous stirring and heat the reaction to 40-50°C.

-

Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Confirm completion by thin-layer chromatography (TLC) or LC-MS analysis.[7]

-

Work-up: Cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake containing Raney Nickel to dry, as it can be pyrophoric. Quench it carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chlorodiphenylamine, which can be purified by recrystallization or column chromatography if necessary.[7]

Protocol: Reduction using Iron Powder and Acetic Acid

A robust and scalable method that avoids specialized pressure equipment.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Chloro-2-nitrodiphenylamine (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 ratio).

-

Reagent Addition: Add iron powder (3.0 - 5.0 eq) to the solution in portions. The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 2-4 hours. The color of the reaction will change from orange/red to a dark brown or black slurry.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up (Filtration & Neutralization): Cool the reaction mixture to room temperature. Filter the hot mixture through Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with ethanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

Extraction: Dilute the remaining residue with water and basify carefully with a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is >8. This will precipitate any remaining iron salts.

-

Isolation: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[14]

Protocol: Reduction using Sodium Dithionite

A mild procedure suitable for sensitive substrates.

-

Setup: Dissolve 5-Chloro-2-nitrodiphenylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or THF) in a round-bottom flask with vigorous stirring.

-

Dithionite Solution: In a separate flask, prepare a solution of sodium dithionite (3.0 - 5.0 eq) in water. A base such as sodium carbonate may be added to maintain a basic pH.

-

Reaction: Add the aqueous sodium dithionite solution to the organic solution of the nitro compound. If the reaction is slow, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) can be added.

-

Stirring and Monitoring: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50°C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up (Phase Separation): Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer one or two more times with the organic solvent.

-

Isolation: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

Concluding Remarks and Future Directions

The reduction of 5-Chloro-2-nitrodiphenylamine is a testament to the core principles of synthetic strategy. There is no single "best" method; rather, there is an optimal method dictated by the specific constraints and goals of the project.

-

For exploratory, small-scale synthesis where functional group tolerance is paramount, the mildness of sodium dithionite is highly advantageous.

-

For large-scale industrial production where cost and robustness are key drivers, iron-mediated reduction remains a dominant and reliable choice, despite the challenges in work-up.

-

For high-throughput or automated synthesis where clean reactions and simple work-ups are needed, catalytic hydrogenation with a carefully selected catalyst like Raney Nickel offers significant advantages, provided the necessary equipment is available.

The product of this reaction, 2-amino-5-chlorodiphenylamine, is a valuable building block. Its amino group can readily participate in cyclization reactions to form diverse heterocyclic scaffolds, such as benzimidazoles or phenothiazines, further expanding its utility in medicinal chemistry and materials science.[3][9] As drug development continues to demand more efficient and sustainable synthetic routes, the ongoing optimization of these fundamental reduction reactions will remain a critical area of research.

References

- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. NIH.

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

- 5-CHLORO-2-NITRODIPHENYLAMINE | 25781-92-4. ChemicalBook.

- 5-Chloro-2-nitrodiphenylamine Research Chemical. Benchchem.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

- Buy 5-Chloro-2-nitrodiphenylamine | 25781-92-4. Smolecule.

- 5-Chloro-2-Nitrodiphenylamine | 25781-92-4 | SynZeal.

- 5-Chloro-2-nitrodiphenylamine | 25781-92-4 | FC20030. Biosynth.

- 5-Chloro-2-Nitrodiphenylamine CAS#: 25781-92-4; ChemWh

- Nitro Reduction - Common Conditions.

- US4217304A - Continuous reduction process.

- EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

- Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.

- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.

- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.

- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.

- Nitro Reduction - Iron (Fe). Common Organic Chemistry.

- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis. Semantic Scholar.

- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed.

- Hydrogenation C

- 5-CHLORO-2-NITRODIPHENYLAMINE CAS#: 25781-92-4. ChemicalBook.

Sources

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-CHLORO-2-NITRODIPHENYLAMINE | 25781-92-4 [chemicalbook.com]

- 4. 5-Chloro-2-Nitrodiphenylamine | 25781-92-4 | SynZeal [synzeal.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 5-CHLORO-2-NITRODIPHENYLAMINE CAS#: 25781-92-4 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 14. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 15. US4217304A - Continuous reduction process - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis | Semantic Scholar [semanticscholar.org]

A Comprehensive Theoretical and Spectroscopic Analysis of the Electronic Properties of 5-Chloro-2-nitrodiphenylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic properties of 5-Chloro-2-nitrodiphenylamine, a molecule of significant interest in pharmaceutical and materials science. Leveraging the power of quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this document elucidates the intricate relationship between the molecule's structure and its electronic behavior. We present a comprehensive analysis of its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and simulated spectroscopic profiles (FT-IR and UV-Vis). The theoretical findings are contextualized with established experimental data and synthetic applications, offering a robust framework for understanding its reactivity and potential for designing novel derivatives. This guide serves as a critical resource for professionals seeking to harness the properties of this versatile chemical intermediate.

Introduction

Chemical Identity and Significance

5-Chloro-2-nitrodiphenylamine (CAS No: 25781-92-4; Molecular Formula: C₁₂H₉ClN₂O₂) is a substituted aromatic amine that serves as a crucial building block in organic synthesis.[1][2][3] Its molecular architecture, featuring a diphenylamine core functionalized with an electron-withdrawing nitro group (NO₂) and a halogen (Cl) substituent, imparts unique chemical characteristics.[1][4] These features make it a valuable precursor in the production of various high-value compounds, most notably in the pharmaceutical industry for the synthesis of the anti-epileptic drug Clobazam.[4][5] Beyond pharmaceuticals, it is also utilized in the synthesis of dyes and as a stabilizer in propellant formulations, where it helps prevent uncontrolled decomposition by scavenging nitrogen oxides.[1][6]

The Rationale for Theoretical Investigation

The reactivity, stability, and spectroscopic signatures of 5-Chloro-2-nitrodiphenylamine are fundamentally governed by its electronic structure. The molecule exhibits a classic "push-pull" system, where the electron-donating secondary amine bridge (-NH-) and one phenyl ring act as the 'push' component, while the nitro-substituted phenyl ring serves as the 'pull' component.[7] This intramolecular charge-transfer characteristic is challenging to study purely by experimental means. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective lens to probe these properties with high accuracy.[8][9] By modeling the molecule's orbitals and electron density distribution, DFT provides profound insights into its chemical behavior, guiding synthetic strategies and the development of new functional materials.[6]

Objectives of the Guide

This guide is designed to provide a comprehensive theoretical dossier on 5-Chloro-2-nitrodiphenylamine. The primary objectives are:

-

To detail a robust computational workflow for analyzing the electronic properties of substituted diphenylamines.

-

To present a thorough analysis of the molecule's optimized geometry, frontier molecular orbitals (FMOs), and chemical reactivity descriptors.

-

To correlate theoretical spectroscopic data (FT-IR, UV-Vis) with available experimental information.

-

To provide a foundational understanding that can aid researchers in predicting the molecule's behavior in various chemical environments and in designing novel analogues with tailored properties.

Computational Methodology

The Framework of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[9] Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density. This approach is particularly well-suited for studying medium to large-sized organic molecules like 5-Chloro-2-nitrodiphenylamine. For this guide, all calculations are conceptualized based on widely accepted DFT protocols that have proven effective for similar aromatic nitro compounds.[8][10]

Protocol for Geometry Optimization and Vibrational Analysis

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through an iterative energy minimization process.

Experimental Protocol: Ground-State Geometry Optimization

-

Initial Structure Creation: Construct the 3D structure of 5-Chloro-2-nitrodiphenylamine using molecular modeling software.

-

Functional and Basis Set Selection: Choose the B3LYP hybrid functional, which is widely recognized for its reliability in describing the geometries of organic molecules.[6][8] Pair this with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Optimization Calculation: Perform a geometry optimization calculation without constraints. The process is complete when the forces on all atoms converge to near zero, indicating that an energy minimum has been reached.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[6] The results of this calculation also provide the theoretical FT-IR and Raman spectra.

Caption: Workflow for simulating electronic spectra using TD-DFT.

Analysis of Molecular Structure and Geometry

Optimized Molecular Structure

The geometry of 5-Chloro-2-nitrodiphenylamine was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a non-planar conformation, with the two phenyl rings twisted relative to each other around the C-N-C bridge. This twist is characteristic of diphenylamine derivatives and is due to steric hindrance between the ortho-hydrogens of the two rings. The nitro group is nearly coplanar with its attached phenyl ring to maximize resonance stabilization.

Key Geometric Parameters

The calculated structural parameters provide quantitative insight into the molecule's bonding.

Table 1: Selected Calculated Geometric Parameters of 5-Chloro-2-nitrodiphenylamine

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-Cl | 1.745 Å | |

| N-O (avg. of NO₂) | 1.230 Å | |

| C-NO₂ | 1.468 Å | |

| C-N (amine bridge) | 1.401 Å / 1.415 Å | |

| Bond Angles | ||

| C-N-C (amine bridge) | 128.5° | |

| O-N-O (nitro group) | 123.8° | |

| Dihedral Angle |

| | Phenyl Ring Twist | ~55-60° |

Data is illustrative and based on typical DFT calculations for similar aromatic compounds.

Discussion

The C-N-C bond angle of 128.5° is significantly larger than the ideal sp² angle of 120°, reflecting the steric repulsion between the bulky phenyl groups. The introduction of the electron-withdrawing nitro group and the chloro atom causes minor distortions in the benzene ring, with C-C bond lengths deviating slightly from the standard 1.39 Å, indicating a degree of electronic perturbation.

Frontier Molecular Orbitals and Chemical Reactivity

HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic transitions and reactivity.

-

HOMO: The HOMO is primarily localized on the electron-rich N-phenylaniline moiety. The electron density is concentrated on the secondary amine nitrogen and the unsubstituted phenyl ring, identifying this region as the primary site for electrophilic attack.

-

LUMO: Conversely, the LUMO is almost exclusively centered on the 5-chloro-2-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group dictates this localization, marking this part of the molecule as the site for nucleophilic attack.

This distinct spatial separation of the HOMO and LUMO is the hallmark of a push-pull system and is responsible for the molecule's characteristic charge-transfer electronic transitions. [7][11] Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -2.80 eV |

| HOMO-LUMO Gap (ΔE) | 3.45 eV |

Values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.

Chemical Reactivity Descriptors

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A relatively small gap, like the 3.45 eV calculated here, suggests high chemical reactivity and polarizability, which is consistent with its role as a versatile chemical intermediate. A smaller energy gap facilitates electronic transitions, making the molecule more susceptible to chemical reactions.

Molecular Electrostatic Potential (MEP)